3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
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Overview
Description
3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include quinazoline derivatives, sulfonyl chlorides, and isoquinoline derivatives. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or pyrrolidine moieties.
Reduction: Reduction reactions might target the quinazoline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinazoline or isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry
Industrially, such compounds might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in this class include gefitinib and erlotinib, which are known for their anti-cancer properties.
Isoquinoline Derivatives: Compounds like papaverine and berberine, which have various pharmacological effects.
Uniqueness
What sets 3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-26(32(28,29)17-9-7-16(30-2)8-10-17)18-11-12-31-19(18)20(27)25-13-14-3-5-15(6-4-14)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAXIKQZRHUHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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